

Benzyl-PEG11-Boc structure and chemical formula

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Compound of Interest

Compound Name: Benzyl-PEG11-Boc

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In-Depth Technical Guide: Benzyl-PEG11-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic application of **Benzyl-PEG11-Boc**, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Structure and Properties

Benzyl-PEG11-Boc is a chemical linker molecule characterized by three key components: a benzyl group at one terminus, a polyethylene glycol (PEG) chain of 11 ethylene glycol units, and a tert-butyloxycarbonyl (Boc)-protected amine at the other terminus. The benzyl group serves as a stable protecting group for the terminal alcohol, while the Boc group provides acidlabile protection for the amine, allowing for sequential and controlled conjugation reactions. The hydrophilic PEG linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Chemical Structure:

Benzyl-PEG11-Boc Chemical Structure

Caption: Chemical structure of **Benzyl-PEG11-Boc**.



Quantitative Data

The key physicochemical properties of **Benzyl-PEG11-Boc** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Chemical Formula	C35H62O14	[1]
Molecular Weight	706.86 g/mol	[1][2]
Purity	≥95%	
Solubility	Soluble in DMSO and DCM	_
Storage Conditions	Powder: -20°C for 2 years; In DMSO: -80°C for 6 months, 4°C for 2 weeks	[2]

Role in PROTAC Development and Synthesis

Benzyl-PEG11-Boc is a valuable tool in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.

The benzyl and Boc protecting groups on **Benzyl-PEG11-Boc** allow for a controlled, stepwise synthesis of a PROTAC. For instance, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing E3 ligase ligand. Subsequently, the benzyl group can be removed via hydrogenolysis to expose a hydroxyl group, which can then be conjugated to a ligand for the protein of interest.

Representative Experimental Protocol: PROTAC Synthesis

The following is a representative, two-step protocol illustrating the use of a benzyl and Bocprotected PEG linker in the synthesis of a PROTAC. This protocol is based on established



methods for PROTAC synthesis and demonstrates the utility of Benzyl-PEG11-Boc.

Step 1: Coupling of E3 Ligase Ligand to the Deprotected Linker

This step involves the deprotection of the Boc group on **Benzyl-PEG11-Boc**, followed by an amide coupling reaction with the carboxylic acid of an E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide).

Boc Deprotection:

- Dissolve Benzyl-PEG11-Boc in a solution of trifluoroacetic acid (TFA) in dichloromethane
 (DCM) (e.g., 20-50% TFA v/v).
- Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by LC-MS.
- Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine-linker intermediate is often used directly in the next step.

Amide Coupling:

- Dissolve the amine-linker intermediate and the E3 ligase ligand-COOH (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).
- Add a peptide coupling reagent, such as HATU (1.1 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).
- Stir the reaction at room temperature overnight.
- Monitor the reaction by LC-MS. Upon completion, purify the product by flash column chromatography or preparative HPLC.

Step 2: Deprotection of the Benzyl Group and Coupling of the Target Protein Ligand

The benzyl group is removed to reveal a terminal hydroxyl group, which is then coupled to the ligand for the protein of interest (POI).

Benzyl Deprotection (Hydrogenolysis):



- Dissolve the product from Step 1 in a suitable solvent, such as ethanol or methanol.
- Add a palladium catalyst, such as 10% Pd/C.
- Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by LC-MS).
- Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected intermediate.
- Final Coupling (example with a POI ligand containing a carboxylic acid):
 - Activate the hydroxyl group of the intermediate (e.g., by converting it to a better leaving group like a tosylate or mesylate) or activate the carboxylic acid of the POI ligand.
 - For coupling with a POI ligand-COOH, use standard coupling reagents like HATU/DIPEA in DMF, similar to the first amide bond formation.
 - Stir the reaction at room temperature until completion.
 - Purify the final PROTAC molecule using preparative HPLC.

Logical and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of PROTAC synthesis using a protected linker like **Benzyl-PEG11-Boc** and the general signaling pathway of PROTAC-mediated protein degradation.

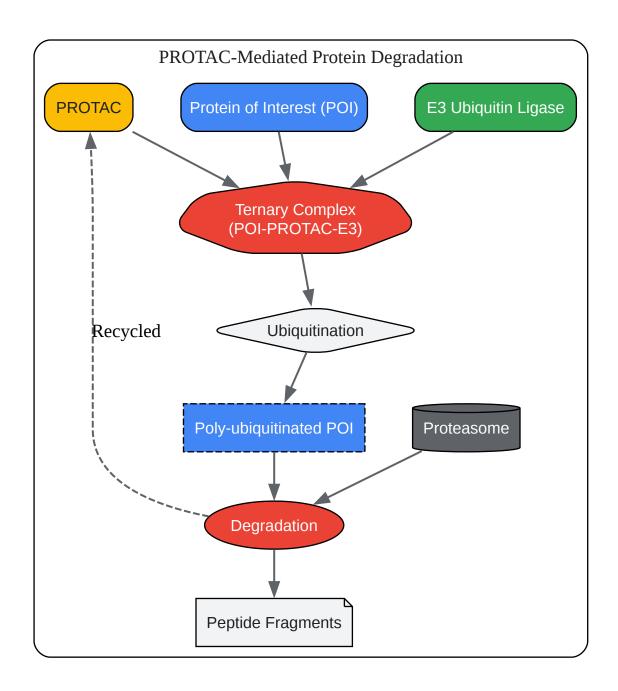




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Caption: A logical workflow for the synthesis of a PROTAC using **Benzyl-PEG11-Boc**.





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Caption: Signaling pathway of PROTAC-mediated protein degradation.

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References

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